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Compound Name: AA 193

Cat. No.: B15561546 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the dosage and administration of

AMG 193 for in vivo mouse studies, based on preclinical data. The information is intended to

guide researchers in designing and executing robust experimental protocols for evaluating the

efficacy of this MTA-cooperative PRMT5 inhibitor.

Introduction
AMG 193 is a first-in-class, orally bioavailable, and selective MTA-cooperative PRMT5 inhibitor.

[1][2][3] It demonstrates potent anti-tumor activity in preclinical models of cancers with

methylthioadenosine phosphorylase (MTAP) deletion.[3][4][5] MTAP deletion, occurring in

approximately 10-15% of human cancers, leads to the accumulation of methylthioadenosine

(MTA).[2][6] AMG 193 preferentially binds to the MTA-PRMT5 complex, leading to selective

inhibition of PRMT5 in cancer cells with MTAP deletion while sparing normal cells.[3][4][7] This

targeted approach has shown promising preclinical activity and a favorable safety profile,

making it a compound of significant interest for cancer therapy.[1][4]

Mechanism of Action
In MTAP-deleted cancer cells, the accumulation of MTA leads to partial inhibition of PRMT5.[5]

[6] AMG 193 exploits this vulnerability by preferentially binding to the MTA-bound PRMT5,

leading to potent and selective inhibition of its methyltransferase activity.[3][4] This inhibition
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results in reduced symmetric dimethylarginine (SDMA) levels, a key biomarker of PRMT5

activity.[1][4] Downstream effects of PRMT5 inhibition include DNA damage, cell cycle arrest at

the G2/M phase, and alterations in mRNA splicing, ultimately leading to tumor cell death.[1][2]
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Figure 1: Simplified signaling pathway of AMG 193's mechanism of action.
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AMG 193 is orally bioavailable and has been shown to be well-tolerated in mice.[1][4] The most

frequently cited administration route is oral gavage, administered once daily (QD).

Tumor
Model

Mouse
Strain

Dosage
Administrat
ion Route

Key
Findings

Reference

HCT116

(MTAP-

deleted) CDX

Not Specified
100 mg/kg

QD
Oral

Dose-

dependent

and

statistically

significant

tumor growth

inhibition.

[4]

HCT116

(MTAP WT)

CDX

Not Specified
Up to 100

mg/kg QD
Oral

No significant

tumor growth

inhibition.

[4]

BxPC-3

(Pancreatic)

PDX

Not Specified
100 mg/kg

QD
Oral

96% tumor

growth

inhibition

(TGI).

[5][6]

U87MG

(Glioblastoma

) CDX

Not Specified
100 mg/kg

QD
Oral

88% tumor

growth

inhibition

(TGI).

[5][6]

Various CDX

and PDX

models

(NSCLC,

Pancreatic,

Esophageal)

Not Specified Not Specified
Oral, once-

daily

Robust anti-

tumor activity.
[1]

Experimental Protocols
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This protocol outlines a general procedure for establishing and treating a CDX model to

evaluate the efficacy of AMG 193.

1. Cell Culture:

Culture HCT116 MTAP-deleted and MTAP wild-type cells in appropriate media
supplemented with fetal bovine serum and antibiotics.
Maintain cells in a humidified incubator at 37°C with 5% CO2.
Harvest cells during the exponential growth phase for tumor implantation.

2. Tumor Implantation:

Resuspend harvested cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of
1-10 x 10^6 cells per 100 µL.
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g.,
nude or SCID mice).
For studies comparing MTAP-deleted and wild-type cells, implant MTAP-deleted cells on one
flank and MTAP wild-type cells on the opposite flank of the same mouse.[4]

3. Dosing and Monitoring:

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and
vehicle control groups.
Prepare AMG 193 formulation for oral administration.
Administer AMG 193 orally, once daily, at the desired dose (e.g., 100 mg/kg).
Administer vehicle to the control group.
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume
can be calculated using the formula: (Length x Width²) / 2.
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the
control group reach a specified size.

4. Pharmacodynamic (PD) and Pharmacokinetic (PK) Analysis:

At the end of the study, collect tumor and plasma samples for analysis.
Assess SDMA levels in tumor lysates via ELISA or Western blot to confirm target
engagement.[4]
Measure AMG 193 drug exposure in tumor and plasma to assess pharmacokinetics.[4]
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start [label="Start", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF"]; cell_culture [label="Cell Culture\n(e.g., HCT116

MTAP-del/WT)"]; implantation [label="Tumor

Implantation\n(Subcutaneous)"]; randomization [label="Tumor Growth

&\nRandomization"]; treatment [label="Treatment Phase\n(AMG 193 or

Vehicle)"]; monitoring [label="Tumor & Body Weight\nMonitoring"];

endpoint [label="Endpoint Reached"]; analysis [label="Sample

Collection &\nPD/PK Analysis"]; end [label="End", shape=ellipse,

fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> cell_culture; cell_culture -> implantation; implantation ->

randomization; randomization -> treatment; treatment -> monitoring;

monitoring -> endpoint; endpoint -> analysis; analysis -> end; }

Figure 2: General experimental workflow for an in vivo mouse study with AMG 193.

Safety and Tolerability
Preclinical studies in mice have indicated that AMG 193 is well-tolerated at efficacious doses.

[1][4] Specifically, treatment with AMG 193 did not significantly affect body weight or cause

hematologic perturbations, such as changes in circulating white blood cells and red blood cells.

[1][4] This favorable safety profile is attributed to its selective action in MTAP-deleted cells,

sparing normal tissues.

Combination Studies
In vitro and in vivo studies have explored the synergistic effects of AMG 193 with other anti-

cancer agents.[4] Combination with chemotherapies or the KRAS G12C inhibitor sotorasib has

shown enhanced tumor growth inhibition.[4] These findings suggest the potential for

combination therapy strategies to further improve clinical outcomes.

Conclusion
AMG 193 has demonstrated robust and selective anti-tumor activity in various in vivo mouse

models of MTAP-deleted cancers. The recommended administration route is oral, with once-

daily dosing showing significant efficacy and a good safety profile. The provided protocols and
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data serve as a valuable resource for researchers investigating the therapeutic potential of

AMG 193. Further studies are warranted to explore optimal dosing regimens and combination

strategies for different cancer types.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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